4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique structure with a cyclopenta[c]thiophene ring, which can impart specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable cyclopenta[c]thiophene derivative with a boronic ester precursor. One common method includes the use of n-butyllithium (n-BuLi) to deprotonate the thiophene ring, followed by the addition of a boronic ester reagent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Substitution: Palladium catalysts in the presence of base and aryl halides for Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced boron-containing compounds.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl groups, amines, and other nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives: These compounds share the boronic ester group but differ in the attached substituents.
Cyclopenta[c]thiophene derivatives: Compounds with similar thiophene rings but different functional groups.
Uniqueness
4,4,5,5-Tetramethyl-2-(3,3a,4,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-1,3,2-dioxaborolane is unique due to its combination of a boronic ester group and a cyclopenta[c]thiophene ring. This structure imparts specific reactivity and properties, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C13H21BO2S |
---|---|
Molecular Weight |
252.2 g/mol |
IUPAC Name |
2-(3,3a,6,6a-tetrahydro-1H-cyclopenta[c]thiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H21BO2S/c1-12(2)13(3,4)16-14(15-12)11-5-9-7-17-8-10(9)6-11/h5,9-10H,6-8H2,1-4H3 |
InChI Key |
VSMIXBPXQCUVRO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CSCC3C2 |
Origin of Product |
United States |
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